2-Methylimidazo[2,1-b]benzothiazole-3-methanol
Overview
Description
2-Methylimidazo[2,1-b]benzothiazole-3-methanol is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their structural complexity and diverse biological activities. They have gained significant attention in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[2,1-b]benzothiazole-3-methanol typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones under acidic or basic conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b]benzothiazole-3-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to convert the hydroxymethyl group to a carboxyl group.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imidazo ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of saturated imidazo derivatives.
Substitution: Formation of various substituted imidazo derivatives.
Scientific Research Applications
2-Methylimidazo[2,1-b]benzothiazole-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and kinase inhibitor.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[2,1-b]benzothiazole-3-methanol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in signal transduction pathways. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo(2,1-b)benzothiazole: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
3-Hydroxymethylimidazo(2,1-b)benzothiazole: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness
2-Methylimidazo[2,1-b]benzothiazole-3-methanol is unique due to the presence of both hydroxymethyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound in various research fields .
Properties
CAS No. |
127345-91-9 |
---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol |
InChI |
InChI=1S/C11H10N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-5,14H,6H2,1H3 |
InChI Key |
LNOGZUJTJKHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)CO |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)CO |
127345-91-9 | |
Synonyms |
3-hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole NIK 228 NIK-228 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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